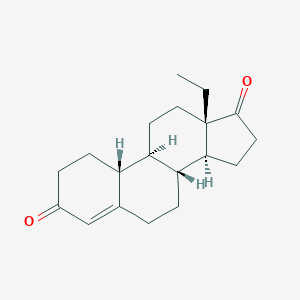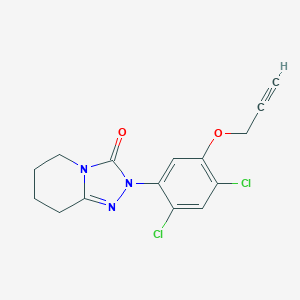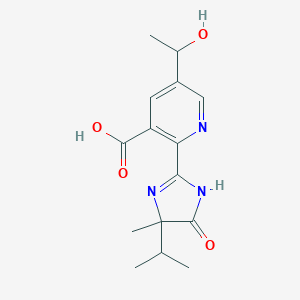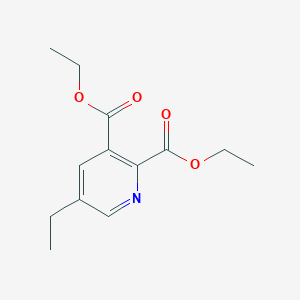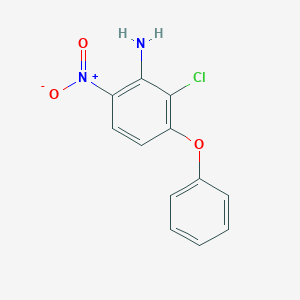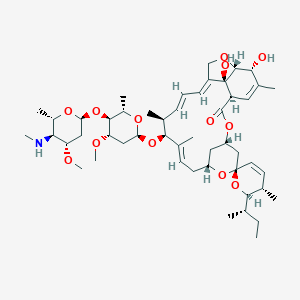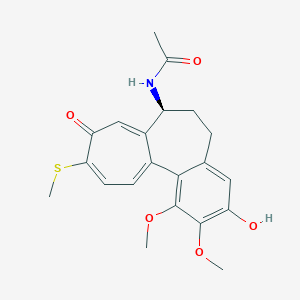
3-脱甲硫基秋水仙碱
描述
3-Demethylthiocolchicine is a derivative of thiocolchicine, which itself is a modified form of colchicine. Colchicine is a well-known pseudoalkaloid derived from the plant Colchicum autumnale, commonly known as meadow saffron. Colchicine has been used for centuries to treat various ailments, including gout and inflammation. 3-Demethylthiocolchicine is of particular interest due to its potential therapeutic applications, especially in cancer treatment, owing to its ability to bind to tubulin and inhibit microtubule polymerization .
科学研究应用
3-Demethylthiocolchicine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of demethylation on the biological activity of colchicine derivatives.
Biology: The compound is studied for its ability to bind to tubulin and disrupt microtubule dynamics, making it a valuable tool in cell biology research.
Medicine: 3-Demethylthiocolchicine is investigated for its potential as an anticancer agent due to its antiproliferative activity.
作用机制
Target of Action
The primary target of 3-Demethylthiocolchicine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
3-Demethylthiocolchicine interacts with tubulin in a similar way to colchicine . It binds to a single site on the β-subunit of the tubulin heterodimer . This binding inhibits tubulin assembly and suppresses microtubule dynamics . The compound also shows anti-inflammatory activity and antimitotic effect .
Biochemical Pathways
The binding of 3-Demethylthiocolchicine to tubulin disrupts the normal function of microtubules. This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . The compound’s anti-inflammatory activity may also influence various biochemical pathways involved in inflammation .
Pharmacokinetics
The pharmacokinetics of 3-Demethylthiocolchicine have been studied in the context of thiocolchicoside, from which it is a degradation product . After oral administration, the drug is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is rapid, with mean residence time (MRT) values of 5-6 hours .
Result of Action
The molecular and cellular effects of 3-Demethylthiocolchicine’s action include the inhibition of tubulin assembly, suppression of microtubule dynamics, and potential anti-inflammatory effects . These effects can disrupt cell division and intracellular transport, potentially leading to cell death .
Action Environment
These factors include temperature, pH, and the presence of other substances that can interact with the drug
生化分析
Biochemical Properties
3-Demethylthiocolchicine interacts with various biomolecules, primarily tubulin . It binds to the β-subunit of the tubulin heterodimer, inhibiting tubulin assembly and suppressing microtubule formation . This interaction is crucial for its antimitotic activity .
Cellular Effects
3-Demethylthiocolchicine exerts significant effects on cellular processes. It disrupts microtubule dynamics, which can lead to cell cycle arrest and apoptosis . It also influences cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 3-Demethylthiocolchicine involves binding interactions with tubulin . It binds to the colchicine site on tubulin, inhibiting its assembly and suppressing microtubule formation . This interaction can lead to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, 3-Demethylthiocolchicine shows consistent effects on cellular function in laboratory settings . It maintains its stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 3-Demethylthiocolchicine vary with different dosages . Doses three times higher than those of colchicine were well tolerated by different experimental animals
Metabolic Pathways
It is known that the biosynthesis of colchicine, from which 3-Demethylthiocolchicine is derived, involves amino acid precursors, phenylalanine, and tyrosine .
准备方法
Synthetic Routes and Reaction Conditions: 3-Demethylthiocolchicine can be synthesized through the regioselective demethylation of thiocolchicine. The process involves the selective removal of a methyl group from the methoxy position on the thiocolchicine molecule. One common method involves the use of potassium carbonate in acetone at room temperature, leading to the formation of 3-Demethylthiocolchicine with a yield of approximately 40% .
Industrial Production Methods: While specific industrial production methods for 3-Demethylthiocolchicine are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process would involve scaling up the reaction conditions, ensuring proper control of temperature, pressure, and reagent concentrations to achieve consistent yields and purity.
化学反应分析
Types of Reactions: 3-Demethylthiocolchicine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can produce a variety of alkylated or acylated analogs .
相似化合物的比较
Colchicine: The parent compound, known for its high affinity for tubulin and potent antimitotic activity.
Thiocolchicine: A derivative of colchicine with modifications that enhance its stability and reduce toxicity.
2-Demethylthiocolchicine: Another demethylated analog with similar biological properties but different binding affinities and toxicities.
Uniqueness: 3-Demethylthiocolchicine is unique in its balance of efficacy and reduced toxicity compared to colchicine. It retains the ability to bind to tubulin and inhibit microtubule polymerization but with a lower risk of adverse effects, making it a promising candidate for further development as a therapeutic agent .
属性
IUPAC Name |
N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOHQGXPPVIGD-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236340 | |
| Record name | 3-Demethylthiocolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87424-25-7 | |
| Record name | 3-Demethylthiocolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87424-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Demethylthiocolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Demethylthiocolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Demethylthiocolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DESMETHYLTHIOCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18LC87Z10L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)
